4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
(5-amino-1-propan-2-ylpyrazol-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)15-10(12)9(7-13-15)11(16)14-3-5-17-6-4-14/h7-8H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFORFZIQLWVSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the morpholine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves several steps that utilize various reagents. Sodium hydride is commonly employed for deprotonation, while phase transfer catalysts can enhance reaction rates. High-performance liquid chromatography (HPLC) is often used to purify the final product and confirm its identity. The molecular formula of this compound is with a molecular weight of approximately 232.28 g/mol. Its functional groups, including amine and carbonyl groups, play crucial roles in its biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives can modulate critical pathways in cancer biology, such as the phosphoinositide 3-kinase (PI3K) pathway. Studies have shown that compounds similar to this compound exhibit significant anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief in various models of inflammatory diseases .
Analgesic Activity
Similar compounds have demonstrated analgesic effects in preclinical studies, indicating that this compound may also possess pain-relieving properties. The modulation of pain pathways through interaction with specific receptors could be a mechanism for its analgesic effects .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a series of pyrazole derivatives, including those with morpholine substituents. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, with IC50 values demonstrating their potency against specific targets within the PI3K pathway .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory potential of pyrazole derivatives, researchers observed that compounds similar to this compound effectively reduced inflammatory markers in vitro and in vivo models. The findings suggest that these compounds may serve as leads for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, influencing their function.
Comparison with Similar Compounds
Key Observations :
- Morpholine vs. Sulfonyl Groups: In compound 7 (N-methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine), the morpholinosulfonyl group enhances kinase selectivity compared to non-sulfonated analogs .
- Fluorophenyl Substitution : Fluorine at position 4 (e.g., in 4-(4-fluorophenyl) derivatives) improves metabolic stability and target affinity .
Activity Trends :
- Regioisomerism : Switching substituent positions (e.g., 3-fluorophenyl to 4-fluorophenyl) abolishes p38α MAP kinase inhibition but activates cancer kinase targets .
- Morpholine Contribution : Morpholine-4-carbonyl groups improve solubility and reduce off-target effects compared to bulkier substituents like trifluoromethyl .
Physicochemical Properties
Notable Differences:
- Nitro groups (e.g., in 20a ) reduce solubility, whereas morpholine derivatives balance lipophilicity for better bioavailability .
Biological Activity
The compound 4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 236.267 g/mol. The compound contains a morpholine ring, a pyrazole moiety, and an isopropyl group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆N₄O₂ |
| Molecular Weight | 236.267 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 484.5 ± 45.0 °C |
| LogP | -1.69 |
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have shown effective inhibition against various cancer cell lines by targeting key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound inhibits critical kinases such as BRAF(V600E) and EGFR, which are often overactive in cancers.
- Case Study : A study demonstrated that similar pyrazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity (IC50 < 10 µM) .
Anti-inflammatory Activity
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines.
- Inhibition of Cytokines : In vitro assays showed that the compound significantly reduced the levels of TNF-α and nitric oxide (NO) in macrophage cultures stimulated with lipopolysaccharides (LPS).
- Research Findings : A related pyrazole derivative was shown to reduce inflammation markers in animal models of arthritis .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has been explored, with many compounds demonstrating effectiveness against various bacterial strains.
- Mechanism : The antibacterial activity is thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.
- Case Study : A derivative exhibited significant activity against Gram-positive bacteria, outperforming standard antibiotics in some cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the morpholine or pyrazole components can enhance potency and selectivity.
Key Findings from SAR Studies
- Morpholine Substituents : Alterations in the morpholine ring can influence solubility and bioavailability.
- Pyrazole Variations : Changes to substituents on the pyrazole ring have shown to affect kinase inhibition efficacy.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Morpholine substitution | Increased solubility |
| Pyrazole ring changes | Enhanced kinase inhibition |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(morpholine-4-carbonyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can regioisomeric purity be ensured?
- Methodology : Microwave-assisted synthesis (e.g., as in pyrazole derivatives in ) can accelerate reaction rates and improve yield. To ensure regioisomeric purity, employ chromatographic techniques (e.g., chiral HPLC, as in ) and confirm via NMR and high-resolution mass spectrometry. Reaction intermediates, such as α,β-unsaturated ketones ( ), should be characterized spectroscopically before cyclization.
Q. How can the molecular structure and crystallinity of this compound be validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example, and used SC-XRD to resolve bond lengths, angles, and torsional conformations in pyrazole derivatives. Complement this with FT-IR and FT-Raman spectroscopy ( ) to validate functional groups like the morpholine carbonyl and pyrazole amine.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Use kinase inhibition assays (e.g., Src, B-Raf, EGFR) as described in for structurally related pyrazoles. For antimicrobial activity, follow protocols from , which tested pyrazol-5-amines against Mycobacterium tuberculosis H37Rv. Include cytotoxicity controls (e.g., MTT assays on HEK-293 cells) to rule off-target effects.
Advanced Research Questions
Q. How do substituents on the pyrazole core influence kinase selectivity and potency?
- Methodology : Perform a structure-activity relationship (SAR) study by synthesizing analogs with varying substituents (e.g., halogenation at the phenyl ring or morpholine replacement). Compare IC₅₀ values against kinase panels ( ). Computational docking (e.g., AutoDock Vina) can model interactions with ATP-binding pockets, as seen in for pyrimidine derivatives.
Q. What computational tools can elucidate electronic properties relevant to bioactivity?
- Methodology : Use Multiwfn ( ) for wavefunction analysis, including electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic regions. Density functional theory (DFT) calculations (B3LYP/6-311+G**) can optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), linking electronic structure to reactivity .
Q. How does the morpholine carbonyl group impact metabolic stability?
- Methodology : Assess metabolic stability using liver microsomal assays (e.g., human CYP450 isoforms). Compare half-life (t₁/₂) and intrinsic clearance (CLint) of the parent compound vs. analogs lacking the morpholine group. LC-MS/MS can identify major metabolites, as demonstrated in for triazole derivatives.
Q. What crystallographic insights explain hydrogen-bonding networks and packing motifs?
- Methodology : Analyze SC-XRD data (e.g., ) to identify intermolecular interactions (e.g., N–H···O hydrogen bonds). Software like Mercury (CCDC) can visualize packing diagrams and quantify π-π stacking distances. For example, revealed infinite chains via H-bonding, influencing solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
